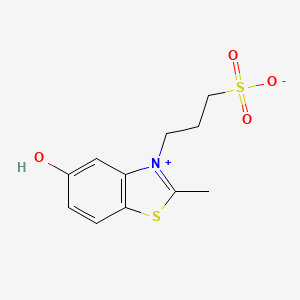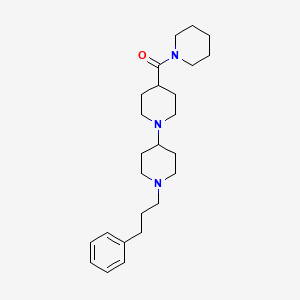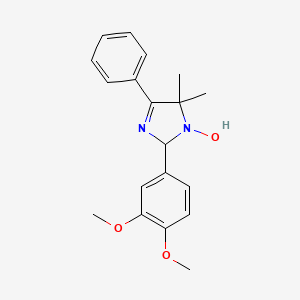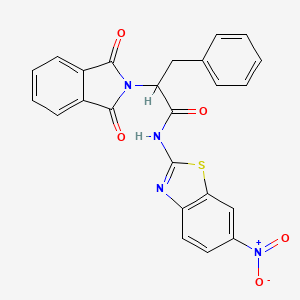
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate, also known as MTS reagent, is a water-soluble compound that is commonly used in biochemical and physiological research. MTS reagent is a thiol-reactive compound that is used to modify proteins, peptides, and small molecules.
作用机制
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent reacts with thiol groups on proteins, peptides, and small molecules to form a covalent bond. The reaction is rapid and irreversible, which makes 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent an ideal tool for studying protein function and structure. The reaction between 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent and thiol groups can be monitored using a variety of techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects:
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent can have both biochemical and physiological effects on proteins, peptides, and small molecules. The covalent modification of thiol groups can alter the function and stability of proteins, which can lead to changes in enzyme activity, protein-protein interactions, and protein-ligand interactions. The physiological effects of 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent depend on the specific protein or molecule being modified.
实验室实验的优点和局限性
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent has several advantages for lab experiments. It is water-soluble and can be easily added to aqueous solutions. The reaction between 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent and thiol groups is rapid and irreversible, which makes it an ideal tool for studying protein function and structure. However, 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent has some limitations. It can react with non-specific thiol groups, which can lead to unwanted modifications. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent can also be toxic to cells at high concentrations.
未来方向
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent has many potential future directions in biochemical and physiological research. One potential future direction is the development of new 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents with improved selectivity and specificity for thiol groups. Another potential future direction is the use of 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents in drug discovery and development. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents can be used to modify small molecules and peptides to improve their pharmacokinetic properties. Finally, 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagents can be used in the development of new biosensors for the detection of thiol-containing molecules.
合成方法
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent is synthesized by reacting 2-methyl-1,3-benzothiazol-3-ium-3-olate with 1,3-propanesultone in the presence of a base. The reaction yields 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent as a white or off-white crystalline powder. The synthesis method is simple and can be easily scaled up for large-scale production.
科学研究应用
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent is commonly used in biochemical and physiological research to modify and study the function of proteins, peptides, and small molecules. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent can be used to introduce a thiol-reactive group into a molecule, which can then be used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. 3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate reagent is also used to study the structure and function of ion channels and transporters.
属性
IUPAC Name |
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-8-12(5-2-6-18(14,15)16)10-7-9(13)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3,(H-,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQISHNBPSSFSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)O)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)


